molecular formula C9H11ClFNO B070206 6-Fluorochroman-4-amine hydrochloride CAS No. 191609-45-7

6-Fluorochroman-4-amine hydrochloride

Cat. No.: B070206
CAS No.: 191609-45-7
M. Wt: 203.64 g/mol
InChI Key: VHMBQKMHABXVJN-UHFFFAOYSA-N
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Description

6-Fluorochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFNO. It is a derivative of chroman, featuring a fluorine atom at the 6th position and an amine group at the 4th position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorochroman-4-amine hydrochloride typically involves the following steps:

    Fluorination: Introduction of a fluorine atom at the 6th position of the chroman ring.

    Amination: Introduction of an amine group at the 4th position.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Industrial production methods often involve optimizing these conditions to maximize efficiency and cost-effectiveness .

Chemical Reactions Analysis

6-Fluorochroman-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

6-Fluorochroman-4-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

6-Fluorochroman-4-amine hydrochloride can be compared with other similar compounds, such as:

    6-Chlorochroman-4-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    6-Bromochroman-4-amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    6-Methylchroman-4-amine hydrochloride: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs .

Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMBQKMHABXVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611698
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191609-45-7
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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